molecular formula C5H10Cl2O4 B14353738 2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol CAS No. 95684-29-0

2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol

Katalognummer: B14353738
CAS-Nummer: 95684-29-0
Molekulargewicht: 205.03 g/mol
InChI-Schlüssel: QUCWUTFTPFNDTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol is an organic compound that features both chloro and peroxy functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol typically involves the reaction of 2-chloro-1-methoxyethanol with a suitable peroxidizing agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the peroxy bond. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over the reaction conditions and can lead to higher efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The peroxy group can participate in oxidation reactions, potentially forming more oxidized products.

    Reduction: The compound can be reduced to form simpler alcohols and chlorinated compounds.

    Substitution: The chloro groups can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the peroxy group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized compounds, while substitution reactions can produce a range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peroxy compounds and as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying oxidative stress and its effects on biological systems.

    Industry: The compound can be used in the production of polymers and other materials that require specific chemical functionalities.

Wirkmechanismus

The mechanism by which 2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol exerts its effects involves the formation of reactive oxygen species (ROS) through the decomposition of the peroxy group. These ROS can interact with various molecular targets, leading to oxidative modifications of proteins, lipids, and nucleic acids. The pathways involved in these processes are complex and can vary depending on the specific context and conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol apart is its peroxy group, which imparts unique oxidative properties. This makes it particularly valuable in applications requiring controlled oxidation reactions and the generation of reactive oxygen species.

Eigenschaften

CAS-Nummer

95684-29-0

Molekularformel

C5H10Cl2O4

Molekulargewicht

205.03 g/mol

IUPAC-Name

2-chloro-1-(2-chloro-1-methoxyethyl)peroxyethanol

InChI

InChI=1S/C5H10Cl2O4/c1-9-5(3-7)11-10-4(8)2-6/h4-5,8H,2-3H2,1H3

InChI-Schlüssel

QUCWUTFTPFNDTG-UHFFFAOYSA-N

Kanonische SMILES

COC(CCl)OOC(CCl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.